![molecular formula C14H17BrF3NO2 B12615537 N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine CAS No. 919351-98-7](/img/structure/B12615537.png)
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine is a chemical compound with the molecular formula C14H17BrF3NO2 It is a derivative of L-leucine, an essential amino acid, and features a bromophenyl and trifluoroethyl group
Preparation Methods
The synthesis of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with L-leucine and 3-bromobenzaldehyde.
Reaction Conditions: The reaction involves the use of trifluoroacetic acid as a catalyst and a solvent such as dichloromethane.
Synthetic Route: The process includes the formation of an intermediate Schiff base, followed by reduction to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide, replacing the bromine atom with a methoxy group.
Major Products: The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted compounds.
Scientific Research Applications
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism, affecting their activity.
Pathways Involved: It can influence pathways related to protein synthesis and degradation, potentially modulating cellular functions.
Comparison with Similar Compounds
N-[(1S)-1-(3-Bromophenyl)-2,2,2-trifluoroethyl]-L-leucine can be compared with other similar compounds:
Similar Compounds: Examples include N-[(1S)-1-(3-Chlorophenyl)-2,2,2-trifluoroethyl]-L-leucine and N-[(1S)-1-(3-Fluorophenyl)-2,2,2-trifluoroethyl]-L-leucine.
Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
919351-98-7 |
|---|---|
Molecular Formula |
C14H17BrF3NO2 |
Molecular Weight |
368.19 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-(3-bromophenyl)-2,2,2-trifluoroethyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17BrF3NO2/c1-8(2)6-11(13(20)21)19-12(14(16,17)18)9-4-3-5-10(15)7-9/h3-5,7-8,11-12,19H,6H2,1-2H3,(H,20,21)/t11-,12-/m0/s1 |
InChI Key |
YFKNZQALTNHISF-RYUDHWBXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N[C@@H](C1=CC(=CC=C1)Br)C(F)(F)F |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(C1=CC(=CC=C1)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


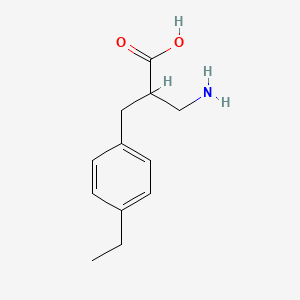
![4,7-bis(4-butoxyphenyl)-4,5,6,7,8,9b-hexahydro-3aH-benzo[e][2]benzofuran-1,3,9-trione](/img/structure/B12615461.png)
![1-(4-fluorophenyl)sulfonyl-N-[(2S)-3-methyl-1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12615462.png)
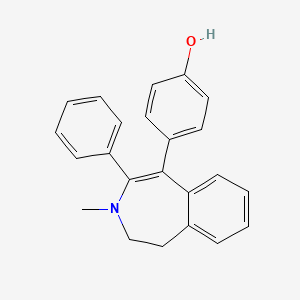

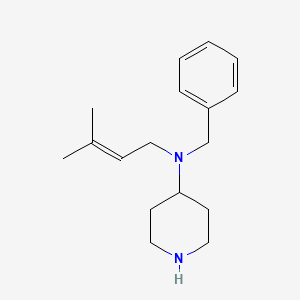
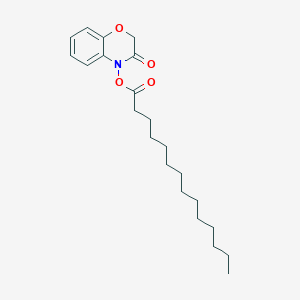

![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
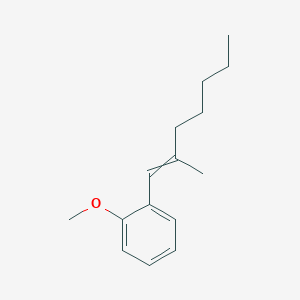
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![1-Phenyl-3-{2-[(propan-2-yl)oxy]anilino}but-2-en-1-one](/img/structure/B12615535.png)
